molecular formula C12H11FN2O2 B5620933 3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone

3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone

Cat. No. B5620933
M. Wt: 234.23 g/mol
InChI Key: WMWJQAJQHVDGQG-YFHOEESVSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone" typically involves condensation reactions, nucleophilic substitution, and fluorination techniques. For instance, similar compounds have been synthesized through reactions involving carbamimides and fluorobenzoic acids or by electrophilic fluorination of precursor molecules with high specific radioactivity [F2] (Sanjeevarayappa et al., 2015; Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone" has been elucidated using techniques like X-ray diffraction. These structures often crystallize in specific systems, showing intermolecular interactions and geometric conformations significant for understanding their chemical behavior (Sanjeevarayappa et al., 2015; Awasthi et al., 2014).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, including nucleophilic substitution and fluorination. Their reactivity is influenced by the presence of the fluorophenyl group and the piperazine moiety, which can lead to diverse biological activities (Mishra & Chundawat, 2019).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, melting points, and solubility, are closely related to their molecular structure. X-ray crystallography provides insights into their crystal systems and space groups, which are crucial for understanding their physical behavior and stability (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the structural features of these compounds. For instance, the presence of the fluorophenyl group and the piperazinone ring affects their binding to biological receptors and their overall biological activity (Mishra & Chundawat, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. It could be studied further for its potential uses in medicine, particularly if it shows promising biological activity .

properties

IUPAC Name

(3Z)-3-[2-(4-fluorophenyl)-2-oxoethylidene]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-9-3-1-8(2-4-9)11(16)7-10-12(17)15-6-5-14-10/h1-4,7,14H,5-6H2,(H,15,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWJQAJQHVDGQG-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)F)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)/C(=C/C(=O)C2=CC=C(C=C2)F)/N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[2-(4-Fluorophenyl)-2-oxoethylidene]-2-piperazinone

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